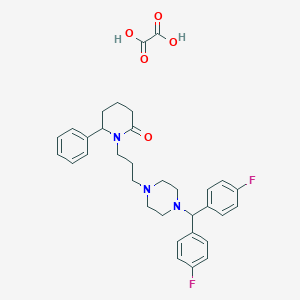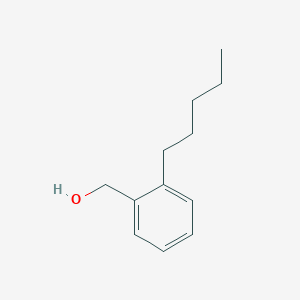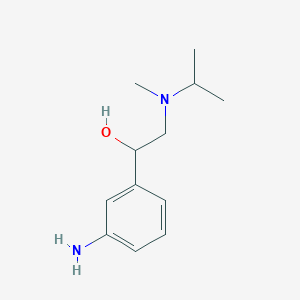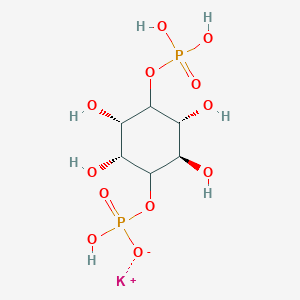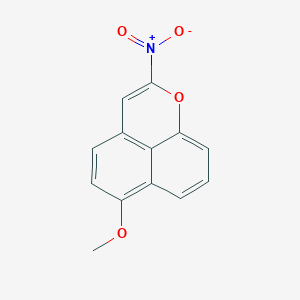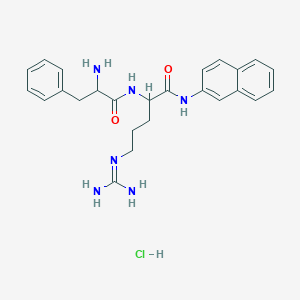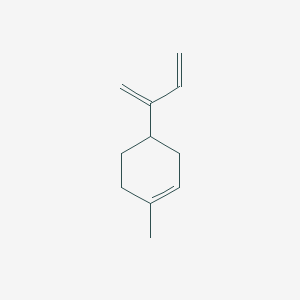
1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone
Descripción general
Descripción
1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone is a chemical compound with potential applications in scientific research. This molecule belongs to the class of indazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Cancer Therapy
The indazole moiety, which is present in this compound, is a significant scaffold in medicinal chemistry. It has been applied in cancer therapy as a part of drug ligands like serotonin 5-HT₃ receptor antagonists . These compounds play a crucial role in managing the side effects of chemotherapy, such as nausea and vomiting.
Anti-inflammatory Applications
Indazole derivatives, including the compound , have been identified as COX-inhibitors . These inhibitors are essential in pharmacology for their anti-inflammatory properties, which can be utilized in the treatment of chronic inflammatory diseases.
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Indazole derivatives are known to exhibit anti-HIV, antimicrobial activities , which could be harnessed for developing new antibiotics or antiviral drugs.
Enhancement of Nutritional Stress Responses
In the field of biochemistry, derivatives of this compound have been used to enhance the body’s response to nutritional stress, particularly oxidative stress and imbalances caused by environmental factors . This application is crucial in improving overall health and resilience to diseases.
Chemical Synthesis
The compound serves as a building block in chemical synthesis. It can be used to synthesize a wide range of heterocyclic compounds, which are integral to the development of new pharmaceuticals .
Pharmacological Properties
In pharmacology, the compound’s derivatives are known for their broad pharmacological activities. They have been used to treat high blood pressure and angina due to their vasodilatory effects . Additionally, they hold a significant position in the treatment of cardiovascular diseases.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as imidazole-containing compounds, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Based on its structural similarity to other imidazole-containing compounds, it may interact with various biological targets to exert its effects . The presence of the hydroxyl group might contribute to its antioxidant properties .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
The presence of the hydroxyl group and the bulky side groups might influence its pharmacokinetic properties .
Result of Action
It is known that similar compounds have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of bulky side groups might impede diffusion and orientation toward O-centered radicals, thereby affecting the compound’s antioxidant properties .
Propiedades
IUPAC Name |
1-(6-hydroxy-3,6-dimethyl-4-phenyl-2,4,5,7-tetrahydroindazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-14-13(19-18-10)9-17(3,21)16(11(2)20)15(14)12-7-5-4-6-8-12/h4-8,15-16,21H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIRGPLNIOMGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C(CC2=NN1)(C)O)C(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389935 | |
| Record name | 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone | |
CAS RN |
101587-85-3 | |
| Record name | 1-(6-hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





